molecular formula C8H15NO2 B155990 Ethyl 1-aminocyclopentanecarboxylate CAS No. 1664-35-3

Ethyl 1-aminocyclopentanecarboxylate

Cat. No.: B155990
CAS No.: 1664-35-3
M. Wt: 157.21 g/mol
InChI Key: NLLGKNYQDQBMFW-UHFFFAOYSA-N
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Description

Ethyl 1-aminocyclopentanecarboxylate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9877. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical Studies and Cellular Respiration

1-Aminocyclopentanecarboxylic acid (ACPC), closely related to Ethyl 1-aminocyclopentanecarboxylate, was examined for its effects on cellular respiration in rat tissues. It was found that ACPC did not significantly alter cellular respiration, nor did it react with decarboxylases, transaminases, or amino acid oxidases. The compound remained metabolically intact within cells, as no metabolic products could be detected. This indicates a potential for biomedical applications where metabolic stability is required (Berlinguet, Bégin, Babineau, & Laferte, 1962).

Synthesis of Isoxazoline-Fused Cyclic β-amino Esters

Isoxazoline-fused 2-aminocyclopentanecarboxylate derivatives, closely related to this compound, were synthesized via a selective 1,3-dipolar cycloaddition process. These compounds were prepared in enantiomerically pure form, showcasing the utility of this compound derivatives in synthesizing complex organic molecules, potentially useful in pharmaceutical research (Nonn, Kiss, Forró, Mucsi, & Fülöp, 2011).

Enzymatically Catalyzed Oxidative Polymerization

Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate was oligomerized using horseradish peroxidase as a catalyst. The process, conducted in the presence of cyclodextrin at room temperature, resulted in the formation of a cross-linked oligomer. This study demonstrates the potential of this compound derivatives in polymer chemistry, particularly in enzymatically catalyzed reactions (Pang, Ritter, & Tabatabai, 2003).

Novel Pyrrolo[1,2-a]pyrazine Derivatives

Research on Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate, a derivative of this compound, led to the synthesis of novel analogues of the natural alkaloid peramine. This highlights the role of such derivatives in synthesizing complex heterocyclic compounds, which have applications in the development of new pharmaceuticals and agrochemicals (Voievudskyi et al., 2016).

Ethylene Biosynthesis in Higher Plants

The compound 1-aminocyclopropane-1-carboxylate (ACC), closely related to this compound, is a key enzyme in the synthesis of ethylene in higher plants. Understanding its structure, catalytic activity, and evolutionary relationships has significant implications in plant biotechnology, particularly in controlling ethylene production to delay senescence and overmaturation of vegetables and fruits during storage (Jakubowicz, 2002).

Mechanism of Action

The mechanism of action of Ethyl 1-aminocyclopentanecarboxylate is not specified in the available resources .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Ethyl 1-aminocyclopentanecarboxylate . Personal protective equipment and chemical impermeable gloves are recommended. In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . In case of skin contact, wash off with soap and plenty of water .

Future Directions

The future directions of Ethyl 1-aminocyclopentanecarboxylate are not explicitly mentioned in the available resources .

Properties

IUPAC Name

ethyl 1-aminocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-7(10)8(9)5-3-4-6-8/h2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLGKNYQDQBMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937193
Record name Ethyl 1-aminocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1664-35-3
Record name Cyclopentanecarboxylic acid, 1-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1664-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-aminocyclopentanecarboxylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 1-aminocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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